molecular formula C10H11ClO2 B1469699 3-(3-Chlorophenyl)butanoic acid CAS No. 1226163-60-5

3-(3-Chlorophenyl)butanoic acid

Cat. No.: B1469699
CAS No.: 1226163-60-5
M. Wt: 198.64 g/mol
InChI Key: UZEBCNBZRKXFAF-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)butanoic acid is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.64 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(3-chlorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(5-10(12)13)8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEBCNBZRKXFAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Chlorophenyl)butanoic acid, also known as (R)-3-amino-4-(3-chlorophenyl)butanoic acid, is a chiral amino acid derivative notable for its biological activities, particularly in the modulation of neurotransmitter systems. Its molecular formula is C10H13ClNO2C_{10}H_{13}ClNO_2, and it has a molecular weight of approximately 213.66 g/mol. This compound has garnered interest in various fields, including medicinal chemistry and neurobiology, due to its potential therapeutic applications.

Chemical Structure

The compound features a chlorophenyl group attached to a butanoic acid backbone, which significantly influences its biological interactions. The presence of the chlorine atom can enhance lipophilicity and alter receptor binding profiles.

The biological activity of this compound primarily involves its role as a neurotransmitter modulator . It interacts with GABA receptors, particularly the GABAB subtype, where it may exhibit both agonistic and antagonistic properties depending on the context of use. This duality allows it to modulate neuronal excitability and synaptic transmission effectively.

Key Reactions

The compound can undergo various chemical reactions:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
  • Substitution: The chlorine atom can be replaced by other nucleophiles under specific conditions.

Neuropharmacological Studies

Research indicates that this compound exhibits significant effects on GABAergic transmission. Studies have shown that it acts as a partial agonist at GABAB receptors, which are critical in mediating inhibitory neurotransmission in the central nervous system (CNS).

Case Study: GABAB Receptor Interaction

In a study assessing the pharmacological profile of various GABA receptor ligands, this compound demonstrated partial agonistic activity, producing responses that were comparable to those elicited by GABA itself. The potency values indicated that this compound could effectively modulate receptor activity in different tissues, such as the guinea-pig ileum and cat spinal cord .

Therapeutic Potential

The compound has been investigated for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer's disease and Huntington's chorea. Its role as an inhibitor of kynurenine-3-hydroxylase suggests that it may help regulate neurotoxic pathways associated with these conditions .

Summary Table of Biological Activities

Activity Effect Reference
GABAB Receptor ModulationPartial Agonist
Neuroprotective EffectsPotential treatment for neurodegeneration
Neurotransmitter ModulationModulates excitatory/inhibitory balance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.